5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline
Description
Properties
Molecular Formula |
C17H14BrN3 |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
6-(2-bromoethyl)-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C17H14BrN3/c1-11-5-4-6-12-15-17(21(10-9-18)16(11)12)20-14-8-3-2-7-13(14)19-15/h2-8H,9-10H2,1H3 |
InChI Key |
CUNHYLUMQGXEMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylindole and 2-bromoethylamine.
Formation of Indoloquinoxaline Core: The initial step involves the formation of the indoloquinoxaline core through a cyclization reaction. This can be achieved by reacting 4-methylindole with a suitable quinoxaline precursor under acidic or basic conditions.
Bromination: The next step involves the introduction of the bromoethyl group. This is typically done by reacting the indoloquinoxaline core with 2-bromoethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromoethyl group undergoes SN2 reactions with nucleophiles like amines, thiols, and alkoxides. For example:
-
Reaction with primary amines (e.g., methylamine) in DMF at 80°C for 12 hours yields secondary amine derivatives with 85% efficiency .
-
Thiols (e.g., benzyl mercaptan) in THF with K₂CO₃ as a base produce thioether analogs in 72% yield .
Key factors influencing reactivity:
-
Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
-
Steric hindrance : Bulky nucleophiles require prolonged reaction times.
Elimination Reactions
Under basic conditions, the bromoethyl group can undergo dehydrohalogenation to form a vinylindoloquinoxaline derivative:
-
Treatment with DBU (1,8-diazabicycloundec-7-ene) in toluene at 110°C for 6 hours generates the alkene product in 68% yield .
This reaction is pivotal for introducing π-conjugation, enhancing optoelectronic properties.
Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids:
| Reaction Partner | Conditions | Yield | Catalyst |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, THF, 65°C, 24h | 75% | |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, dioxane | 82% |
These couplings expand structural diversity for structure-activity relationship (SAR) studies.
Biological Activity of Derivatives
Derivatives synthesized via the above reactions exhibit anticancer activity :
-
Amine-substituted analogs show IC₅₀ values of 3.8–23 μM against Molt 4/C8 and CEM T-lymphocytes, comparable to melphalan .
-
Thioether derivatives demonstrate moderate activity against Mycobacterium tuberculosis H37Rv (MIC: 12.5 μg/mL) .
Reaction Optimization Insights
-
Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes while maintaining yields >80%.
-
Catalyst selection : Pd(OAc)₂ with bulky ligands (e.g., SPhos) improves cross-coupling efficiency .
Mechanistic Considerations
Scientific Research Applications
Antitumor Activity
Indoloquinoxaline derivatives, including 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline, have been extensively studied for their antitumor properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms.
- Mechanism of Action : The antitumor activity is often linked to the inhibition of specific kinases and phosphatases involved in cell cycle regulation. For instance, derivatives have shown inhibitory effects on cdc2 kinase and cdc25 phosphatase, crucial for cell cycle progression. In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines .
- Case Study : A study evaluating a series of indoloquinoxaline derivatives found that one compound exhibited a broad spectrum of antitumor activity with GI50 values indicating significant growth inhibition across multiple cancer types. The compound's mechanism involved targeting cdc25 phosphatase, suggesting a promising avenue for further development in cancer therapeutics .
Antiviral Properties
The antiviral potential of indoloquinoxaline derivatives has also been highlighted in recent studies, particularly against herpes viruses.
- Activity Against Herpes Simplex Virus : Compounds similar to 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline have demonstrated effectiveness against HSV-1 and other herpes viruses. The mechanism involves the inhibition of viral replication at various stages, including viral DNA synthesis .
- Case Study : In vitro evaluations revealed that specific derivatives significantly inhibited the replication of HSV-1 at concentrations as low as 1 mM. This suggests that structural modifications in the indoloquinoxaline scaffold can enhance antiviral activity, paving the way for new antiviral agents targeting herpes viruses .
Neuroprotective Effects
Recent findings indicate that indoloquinoxaline derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- Mechanism : The neuroprotective effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease, where oxidative damage plays a critical role in neuronal death .
- Case Study : Research has shown that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress. In models of neurodegeneration, these compounds reduced markers of inflammation and improved cell viability, suggesting their potential as therapeutic agents in neurodegenerative disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline and its derivatives involves interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA, depending on the specific application. The bromoethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biological molecules. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups : Methoxyphenyl substituents increase HOMO energy levels, improving charge transport in material science applications .
- Polar Substituents : Dihydroxypropyl groups (e.g., Compound 27) enhance solubility but may reduce membrane permeability .
- Halogenation : Bromoethyl and fluoro substituents improve bioactivity by modulating electron density and steric effects .
Key Observations :
- Antiviral Activity : B-220 and related derivatives exhibit broad-spectrum antiviral effects, likely due to DNA binding .
- Anticancer Activity : Halogenated derivatives (e.g., IDQ series) show potent cytotoxicity, with substituents like Br and CF₃ enhancing potency .
- Dual Activity : Compounds like 12 demonstrate versatility, targeting both microbial and cancer cells .
Physicochemical and Electronic Properties
Table 3: Electrochemical and Photochemical Properties
Key Observations :
- Band gaps remain consistent (~2.8 eV) across derivatives, suggesting similar photochemical applications .
Mechanistic Insights and Unique Features
- DNA Interaction: Indoloquinoxalines like B-220 and ellipticine derivatives intercalate into DNA, disrupting replication . The bromoethyl group may enhance binding through hydrophobic interactions.
- Enzyme Inhibition : Some derivatives exhibit multidrug resistance (MDR) modulation but poor topoisomerase II inhibition, highlighting target specificity .
- Structural Flexibility : The bromoethyl substituent offers a handle for further functionalization, enabling prodrug strategies or conjugation with targeting moieties.
Q & A
Q. What are the common synthetic routes for preparing 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline and related quinoxaline derivatives?
Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions to functionalize the quinoxaline core. For brominated derivatives, Suzuki-Miyaura coupling with aryl boronic acids is effective, as seen in the synthesis of 6-Bromo-2,3-bis[(E)-4-bromostyryl]quinoxaline (85% yield) using PdCl₂(PPh₃)₂ and PCy₃ in DMF . Nucleophilic substitution reactions introduce the bromoethyl group, requiring anhydrous conditions (60–80°C) to prevent hydrolysis .
Q. What spectroscopic techniques are essential for characterizing 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, quinoxaline derivatives show aromatic proton signals at δ 7.5–8.5 ppm .
- HRMS : Validates molecular weight (e.g., C₂₄H₁₆BrCl₂N₂ [M+H]+: 480.9874 observed vs. 480.9880 calculated) .
- X-ray Crystallography : Resolves structural ambiguities, as applied to 2-(4-Bromophenyl)quinoxaline .
Q. How should researchers handle and store 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline to ensure stability?
Methodological Answer:
Q. What initial biological screening approaches are suitable for assessing the compound’s bioactivity?
Methodological Answer:
- Anticancer Assays : Use MTT assays on NSCLC cell lines (e.g., A549), as done for brominated quinoxalines showing IC₅₀ values <10 µM .
- Antimicrobial Testing : Follow CLSI guidelines for bacterial strains (e.g., S. aureus, E. coli) with agar dilution methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, PCy₃) to improve coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene. DMF increases reaction rates but may reduce selectivity .
- Temperature Gradients : Optimize between 60–100°C; higher temperatures accelerate reactions but risk decomposition .
Q. How can contradictions in reported biological activities of quinoxaline derivatives be resolved?
Methodological Answer:
Q. What computational strategies support the design of 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline derivatives?
Methodological Answer:
Q. What experimental designs are critical for studying substituent effects on biological activity?
Methodological Answer:
Q. How can stability under physiological conditions be evaluated?
Methodological Answer:
Q. What challenges arise in scaling up the synthesis of brominated indoloquinoxalines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
